N-(3,4-dihydro-2H-chromen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide
Description
N-(3,4-dihydro-2H-chromen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its chromene moiety, which is a fused benzene and pyran ring system, and its thiazole ring, which is known for its biological and pharmaceutical significance.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10(2)16-18-13(9-21-16)15(19)17-12-7-11-5-3-4-6-14(11)20-8-12/h3-6,9-10,12H,7-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDPCQOPYYLMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)NC2CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The final step involves the amidation reaction to attach the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene and thiazole structures make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. The thiazole ring, in particular, is known for its ability to interact with various biological targets.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in the treatment of various diseases, including infections and cancer. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for the synthesis of active ingredients in various products.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-chromen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The chromene moiety can bind to enzymes and receptors, modulating their activity. The thiazole ring can interact with DNA and proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Coumarin Derivatives: Similar to the chromene structure, coumarins are also used in various pharmaceutical and biological applications.
Thiazole Derivatives: Other thiazole compounds share similar biological activities and are used in drug development.
Chromone Derivatives: Chromones are structurally related to chromenes and have similar uses in organic synthesis and medicinal chemistry.
Uniqueness: N-(3,4-dihydro-2H-chromen-3-yl)-2-propan-2-yl-1,3-thiazole-4-carboxamide stands out due to its specific combination of chromene and thiazole rings, which provides unique chemical and biological properties. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
